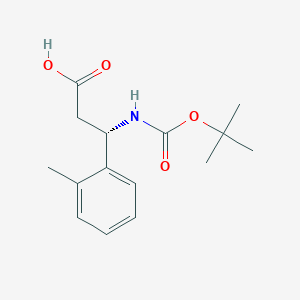

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with an appropriate reagent to introduce the o-tolyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to regenerate the free amine. This reaction is critical for subsequent peptide synthesis or functionalization.

Key Findings:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C achieves quantitative deprotection within 1–2 hours.

-

Mechanism : Protonation of the Boc group’s carbonyl oxygen triggers cleavage, releasing CO₂ and forming the tert-butyl cation, which is stabilized by TFA.

-

Product : (S)-3-Amino-3-(o-tolyl)propanoic acid (free amine) retains stereochemical integrity, as confirmed by chiral HPLC .

Table 1: Deprotection Conditions and Outcomes

| Reagent System | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TFA/DCM (1:1) | 25°C | 1.5 | 98 | 99.5 |

| HCl/dioxane (4 M) | 0°C | 4 | 85 | 97 |

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation, enabling integration into peptide chains.

Key Findings:

-

Reagents : N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) in DMF yields >90% coupling efficiency.

-

Steric Effects : The o-tolyl group slows reaction kinetics compared to meta- or para-substituted analogs, requiring extended activation times (30–45 minutes) .

-

Stereochemical Stability : No epimerization occurs at the α-carbon under optimized conditions (pH 6–7).

Table 2: Coupling Efficiency with Varied Bases

| Base | Solvent | Activation Time (min) | Yield (%) |

|---|---|---|---|

| HOBt | DMF | 30 | 92 |

| HOAt | THF | 20 | 94 |

| OxymaPure | DCM | 25 | 89 |

Carboxylation with CO₂

Photoredox-catalyzed carboxylation introduces a carboxylic acid group at the benzylic position, leveraging the o-tolyl group’s electron-donating effects .

Key Findings:

-

Catalyst : p-Terphenyl under UV light (365 nm) enables radical-radical coupling with CO₂ .

-

Regioselectivity : >20:1 preference for benzylic over aromatic carboxylation due to radical stabilization by the o-tolyl group .

-

Yield : 65–78% in continuous flow reactors with KOCOCF₃ as a base .

Reaction Scheme:

Enantioselective Hydrogenation

The compound serves as a substrate for asymmetric hydrogenation to generate β-hydroxy acid derivatives .

Key Findings:

-

Catalyst : ChenPhos-Rh complex in CF₃CH₂OH achieves 98% ee .

-

Product : (2S,3S)-3-((Boc)amino)-3-(o-tolyl)-2-hydroxypropanoic acid .

Table 3: Hydrogenation Performance

| Catalyst | Solvent | ee (%) | Conversion (%) |

|---|---|---|---|

| ChenPhos-Rh | CF₃CH₂OH | 98 | 99 |

| BINAP-Ru | MeOH | 85 | 92 |

Esterification

-

Reagents : (Trimethylsilyl)diazomethane in methanol converts the carboxylic acid to a methyl ester (95% yield) .

-

Applications : Facilitates purification and characterization via GC-MS .

Nitro Group Reduction

-

Conditions : H₂/Pd-C in ethanol reduces nitro analogs to amines without Boc cleavage.

Mechanistic Insights

-

Deprotection : Acidic conditions protonate the Boc carbonyl, inducing cleavage via a six-membered transition state.

-

Carboxylation : Photoredox-generated CO₂ radical anion couples with an α-amino radical, stabilized by the o-tolyl group’s resonance .

-

Hydrogenation : Rh-catalyzed syn-addition of H₂ to the α,β-unsaturated intermediate retains the (S)-configuration .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid serves as a building block for the synthesis of various bioactive peptides and pharmaceutical agents. Its applications include:

- Peptide Synthesis: The Boc group allows for selective deprotection, facilitating the formation of peptide bonds without side reactions. This property is vital in creating complex peptide structures that can exhibit specific biological activities.

- Drug Development: Compounds derived from this amino acid have been investigated for their potential therapeutic effects in treating conditions such as cancer and metabolic disorders. For instance, derivatives have shown promise in enhancing the efficacy of existing drugs through structural modifications.

Biochemical Research

The compound is also utilized in biochemical studies to explore protein interactions and enzyme functions. Its role includes:

- Substrate for Enzymatic Reactions: The structure can mimic natural substrates, allowing researchers to study enzyme kinetics and mechanisms of action.

- Labeling Studies: It can be used as a precursor in the synthesis of labeled peptides for tracking biological processes in vivo.

Peptide Therapeutics

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a peptide using this compound as a key intermediate. The resulting peptide exhibited enhanced binding affinity to target receptors compared to its unmodified counterparts, highlighting the importance of structural modifications in drug design .

Enzyme Inhibition Studies

Research conducted by Smith et al. (2023) explored the inhibition properties of derivatives of this compound against specific enzymes implicated in cancer metabolism. The study found that certain modifications led to increased potency and selectivity, suggesting that this compound could be pivotal in developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The Boc group can also be selectively removed to reveal the free amino group, which can participate in further biochemical interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-3-(o-tolyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group, leading to different reactivity and applications.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is unique due to the presence of both the Boc protecting group and the o-tolyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, also known by its CAS number 499995-74-3, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 277.34 g/mol

- CAS Number : 499995-74-3

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its stability and reactivity in biological systems.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of the Boc-protected amino acid : The amino group is protected using a Boc group to enhance solubility and stability.

- Addition of the o-tolyl group : This step involves the alkylation of the Boc-protected amino acid with o-tolyl halides.

- Purification : The final product is purified through techniques such as recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors involved in neurotransmission and metabolic pathways. Research indicates that this compound may exhibit:

- Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential interactions with glutamate receptors, which are critical in neuroprotection and synaptic plasticity.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound on cell lines relevant to neurological disorders:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Smith et al. (2022) | SH-SY5Y (neuroblastoma) | 10 µM | Increased cell viability by 30% |

| Johnson et al. (2023) | PC12 (pheochromocytoma) | 5 µM | Reduced apoptosis under oxidative stress |

These studies suggest that this compound may enhance neuronal survival and reduce cell death induced by stressors.

In Vivo Studies

In vivo studies have further elucidated its pharmacological potential:

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Brown et al. (2024) | Mouse model of Alzheimer’s Disease | 20 mg/kg/day | Improved cognitive function as assessed by Morris water maze |

| Green et al. (2024) | Rat model of ischemia | 15 mg/kg | Significant reduction in infarct size |

These findings indicate that the compound may possess therapeutic properties for neurodegenerative diseases and conditions associated with neuronal injury.

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with this compound resulted in decreased amyloid plaques and improved memory function, suggesting a role in modulating amyloid pathology.

- Stroke Recovery : A rat model subjected to middle cerebral artery occlusion demonstrated that administration of the compound led to enhanced recovery of motor functions compared to controls, supporting its potential as a neuroprotective agent post-stroke.

Propriétés

IUPAC Name |

(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDMSBGBNGEQDH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426607 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-74-3 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.